

Application Notes and Protocols for Nitrite Detection Using the Griess Test

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Compound of Interest

Compound Name: Sulfanilic acid

CAS No.: 97675-28-0

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This document provides a detailed protocol for the quantification of nitrite in biological samples using the Griess test with **sulfanilic acid**. The Griess test is a simple, rapid, and sensitive colorimetric assay widely used for the indirect measurement of nitric oxide (NO) production.^{[1][2][3]}

Principle of the Assay

The Griess test is based on a two-step diazotization reaction first described by Peter Griess in 1858.^{[4][5]} In an acidic medium, nitrite (NO_2^-) reacts with **sulfanilic acid** to form a transient diazonium salt.^{[1][2][6]} This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo dye.^{[1][2][4]} The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at a wavelength between 520 and 550 nm (optimally at 540-548 nm).^{[1][7][8][9]}

Data Summary

The following table summarizes key quantitative data for the Griess assay.

Parameter	Value	References
Limit of Detection	0.5 - 2.5 μM	[1][4][8]
Linear Range	1 - 100 μM	[1][9][10]
Optimal Wavelength	540 - 548 nm	[1][7][8][11]
Incubation Time	10 - 30 minutes	[1][7][9][11]
Incubation Temperature	Room Temperature	[1][7][9][11]

Materials and Reagents

- Griess Reagent Component A (**Sulfanilic Acid** Solution):
 - 1% (w/v) **Sulfanilic acid** in 5% (v/v) phosphoric acid.[1]
 - Alternative preparation: Dissolve 0.5 g of **sulfanilic acid** in 30 mL of glacial acetic acid and add 120 mL of deionized water.[12]
- Griess Reagent Component B (NED Solution):
 - 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water.[1]
 - Alternative preparation: Dissolve 0.2 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 30 mL of glacial acetic acid and add 120 mL of deionized water.[12]
- Nitrite Standard Stock Solution (100 mM):
 - Dissolve 0.69 g of sodium nitrite (NaNO_2) in 100 mL of deionized water.
- Nitrite Standard Working Solution (1 mM):
 - Dilute 1 mL of the 100 mM Nitrite Standard Stock Solution with 99 mL of deionized water.

- Samples:
 - Cell culture supernatants, plasma, serum, urine, or tissue homogenates.[2][8]
 - Note: For plasma and serum samples, deproteinization is recommended to avoid interference. This can be achieved using a 10 kDa molecular weight cut-off spin filter.[7]
- Equipment:
 - Spectrophotometer or microplate reader capable of measuring absorbance at 540-548 nm.
 - 96-well flat-bottom microplates.
 - Pipettes and tips.
 - Microcentrifuge tubes.

Experimental Protocols

Reagent Preparation

- Griess Reagent: For the assay, prepare a fresh 1:1 mixture of Griess Reagent Component A and Component B.[1] This mixture should be used within 8 hours.
- Nitrite Standard Curve Preparation (1-100 μM):
 1. Prepare a 100 μM nitrite standard solution by diluting the 1 mM Nitrite Standard Working Solution 1:10 with the same buffer/medium as your samples.
 2. Perform serial dilutions of the 100 μM standard to prepare standards with concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 μM . A blank (0 μM) containing only the sample buffer/medium should also be included.

Microplate Assay Protocol

- Sample and Standard Addition:
 - Add 50 μL of each standard and sample to individual wells of a 96-well plate.

- Griess Reagent Addition:
 - Add 50 μL of the freshly prepared Griess Reagent mixture to each well containing standards and samples.
- Incubation:
 - Incubate the plate at room temperature for 10-30 minutes, protected from light.^{[1][7][9][11]} A purple/magenta color will develop.
- Absorbance Measurement:
 - Measure the absorbance at 540-548 nm using a microplate reader.^{[1][7][8][11]}

Spectrophotometer (Cuvette) Assay Protocol

- Reaction Mixture:
 - In a cuvette, mix 500 μL of the sample or standard with 500 μL of the freshly prepared Griess Reagent.
- Incubation:
 - Incubate at room temperature for 10-30 minutes, protected from light.
- Absorbance Measurement:
 - Measure the absorbance at 540-548 nm against a blank containing 500 μL of the sample buffer/medium and 500 μL of the Griess Reagent.

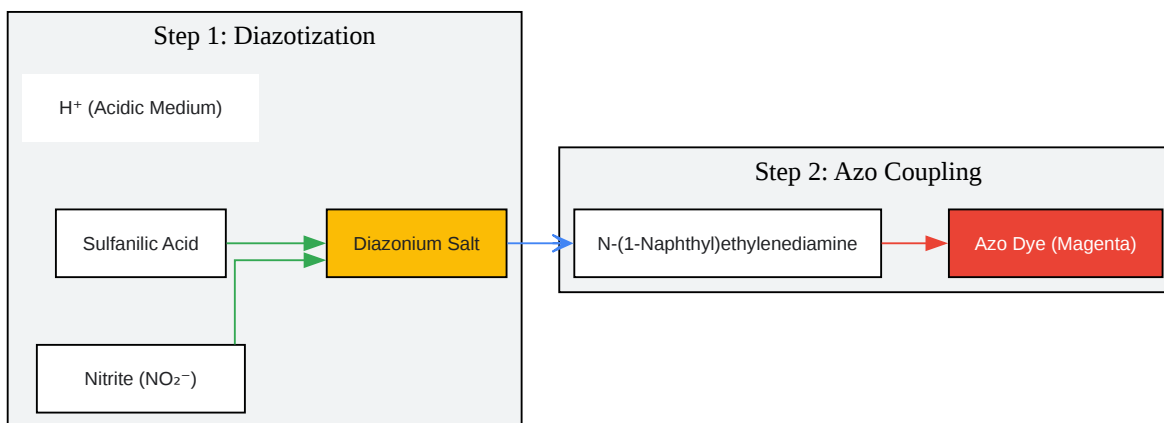
Data Analysis

- Standard Curve: Plot the absorbance values of the nitrite standards against their corresponding concentrations (in μM).
- Nitrite Concentration Calculation: Determine the concentration of nitrite in the samples by interpolating their absorbance values from the standard curve.

- Correction for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original nitrite concentration.

Visualizations

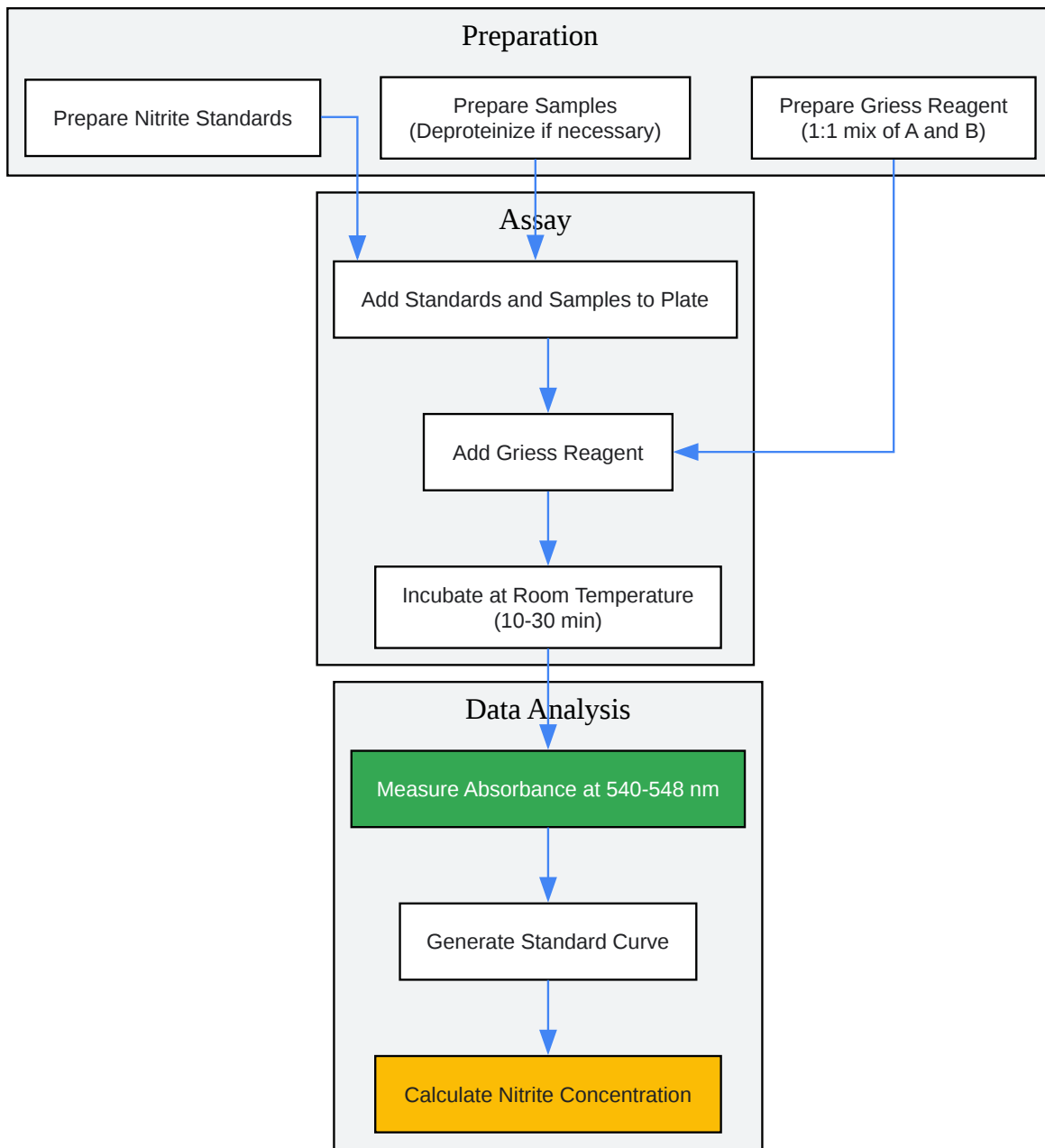
Griess Test Chemical Reaction Pathway



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Caption: Chemical pathway of the Griess test for nitrite detection.

Experimental Workflow for Griess Test



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Caption: Experimental workflow for the microplate-based Griess test.

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